L-Hydroxyproline

Catalog No.
S530226
CAS No.
51-35-4
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Hydroxyproline

CAS Number

51-35-4

Product Name

L-Hydroxyproline

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1

InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N

SMILES

Array

solubility

Soluble in water at 0, 25, 50, and 60 °C
361 mg/mL at 25 °C

Synonyms

4 Hydroxyproline, 4-Hydroxyproline, cis 4 Hydroxyproline, cis-4-Hydroxyproline, Hydroxyproline, Oxyproline

Canonical SMILES

C1C(CNC1C(=O)O)O

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O

The exact mass of the compound Hydroxyproline is 131.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 0, 25, 50, and 60 °c361 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of 4-hydroxyproline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

L-Hydroxyproline (specifically trans-4-hydroxy-L-proline, CAS 51-35-4) is a non-proteinogenic chiral amino acid derivative characterized by its rigid pyrrolidine ring and a critical C4-hydroxyl group [1]. As a foundational chiral pool building block, it is primarily procured for its dual functional handles (amine and carboxylic acid) supplemented by the specific stereochemistry of the C4-OH. This structural profile dictates its high aqueous solubility and its utility in advanced synthetic workflows, where it serves as an irreplaceable precursor for conformationally constrained pharmaceuticals, peptide engineering, and asymmetric organocatalysis[1].

Substituting L-Hydroxyproline with its unhydroxylated analog, L-Proline, or its cis-isomer universally fails in advanced applications due to the loss of the C4-hydroxyl group's stereoelectronic effects and synthetic utility [1]. In peptide synthesis, lacking the trans-4-hydroxyl group prevents the enforcement of the Cγ-exo ring pucker, leading to the collapse of triple-helical structures at physiological temperatures [1]. In synthetic chemistry, L-Proline lacks the reactive C4 site required for attaching hydrophobic chains to create amphiphilic catalysts, or for the stereospecific inversion required during the synthesis of carbapenem antibiotic cores, rendering it chemically useless for these specific downstream targets [2].

Stereoelectronic Enforcement of Triple-Helix Thermal Stability

The presence of the trans-4-hydroxyl group in L-Hydroxyproline exerts a strong inductive effect that enforces a Cγ-exo ring pucker and a trans peptide bond (ω ≈ 180°). In synthetic collagen mimetics, this translates to a massive increase in structural stability compared to unhydroxylated L-proline. Fully hydroxylated type I collagen exhibits a melting temperature (Tm) of 43 °C, whereas the unhydroxylated L-proline baseline melts at 27 °C, well below physiological temperature [1].

Evidence DimensionTriple-helix melting temperature (Tm)
Target Compound DataTm = 43 °C (fully hydroxylated collagen)
Comparator Or BaselineL-Proline (unhydroxylated collagen): Tm = 27 °C
Quantified Difference+16 °C increase in Tm, crossing the physiological threshold
ConditionsPhysiological aqueous buffer

Procurement of L-Hydroxyproline is strictly required for tissue engineering scaffolds and biomaterials to ensure they remain structurally intact at human body temperatures.

Precursor Suitability for Amphiphilic Organocatalysts

In green chemistry applications, water-soluble catalysts often fail due to phase separation from organic reactants. L-Hydroxyproline provides a critical C4-OH synthetic handle that allows for esterification or etherification with hydrophobic tails (e.g., O-myristoyl). This structural modification creates amphiphilic catalysts capable of forming micellar nanoreactors in water, achieving >99% enantiomeric excess (ee) in aqueous asymmetric aldol reactions[1]. Unmodified L-proline lacks this functional handle and fails to form micelles, resulting in low conversion and poor selectivity [1].

Evidence DimensionEnantiomeric excess (ee) in aqueous aldol reactions
Target Compound DataUp to >99% ee (via amphiphilic derivatives of L-Hydroxyproline)
Comparator Or BaselineL-Proline (water-soluble, non-micellar): Low conversion/selectivity
Quantified DifferenceEnables high-ee micellar catalysis in pure water
ConditionsAqueous asymmetric aldol reactions

Buyers developing green organocatalysts for aqueous media must procure L-hydroxyproline to access the derivatization site necessary for micelle formation.

Chiral Scaffold for β-Lactam Antibiotic Cores

L-Hydroxyproline is a non-substitutable starting material for the synthesis of complex pharmaceutical intermediates, such as the pyrrolidine core of carbapenem antibiotics (e.g., doripenem, meropenem) [1]. The C4-hydroxyl group serves as a leaving group or a site for stereospecific SN2 inversion, allowing chemists to install necessary side chains with high optical purity. L-Proline entirely lacks this C4 functional group, making it chemically impossible to use as a direct precursor for these specific C4-substituted drug classes[1].

Evidence DimensionSuitability for C4-functionalized pyrrolidine synthesis
Target Compound DataProvides C4-OH for stereospecific substitution
Comparator Or BaselineL-Proline: Lacks C4 functionality
Quantified DifferenceAbsolute requirement for C4-substituted carbapenem synthesis
ConditionsPharmaceutical intermediate synthesis

For the commercial manufacturing of carbapenem antibiotics and specific ACE inhibitors, L-Hydroxyproline is the mandatory chiral pool starting material.

Biomaterials and Tissue Engineering Scaffolds

Leveraging its ability to enforce the Cγ-exo ring pucker and elevate the melting temperature of triple helices above 37 °C, L-Hydroxyproline is the standard building block for synthesizing stable collagen mimetics used in medical implants and 3D cell culture matrices [1].

Synthesis of Carbapenem Antibiotics

Due to its specific stereochemistry and the reactive C4-hydroxyl handle, this compound is procured at scale as a chiral pool precursor for the pyrrolidine side chains of broad-spectrum β-lactam antibiotics like doripenem and meropenem [2].

Development of Amphiphilic Organocatalysts

For laboratories designing green, aqueous-phase asymmetric catalysts, L-Hydroxyproline serves as the foundational scaffold. The C4-OH allows for the attachment of hydrophobic chains, enabling the formation of micellar nanoreactors that drive high-enantioselectivity aldol reactions in water [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

131.058243149 Da

Monoisotopic Mass

131.058243149 Da

Boiling Point

Decomposes

Heavy Atom Count

9

LogP

-3.17

Appearance

Solid powder

Melting Point

274°C
274 - 275 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMB44WO89X

Related CAS

25249-07-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 25 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used in France as a combination product for the treatment of small, superficial wounds.

Pharmacology

Hydroxyproline as well as proline and glycine are the major components of collagen. Collagen is on one of the main building blocks of connective tissue such as skin, bone, and cartilage. Thus when these tissues are damaged, hydroxyproline is necessary for repair of the damaged area.
Hydroxyproline is a nonessential amino acid derivative formed during post-translational protein modification through hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase which requires vitamin C as a co-factor. Hydroxyproline is a major component of the protein collagen and plays a key role in the stability of the collagen triple helix. It can be used as an indicator to determine the amount of collagen. Increased hydroxyproline levels in the urine and/or serum are normally associated with degradation of connective tissue. Vitamin C deficiency decreases the conversion of proline to hydroxyproline, which leads to reduced collagen stability.

Other CAS

51-35-4

Wikipedia

Hydroxyproline

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Surfactant; Hair conditioning

General Manufacturing Information

L-Proline, 4-hydroxy-, (4R)-: ACTIVE

Dates

Last modified: 08-15-2023

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